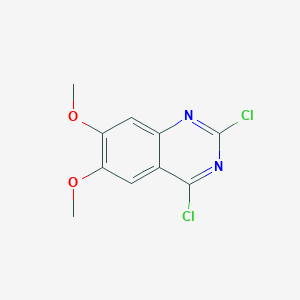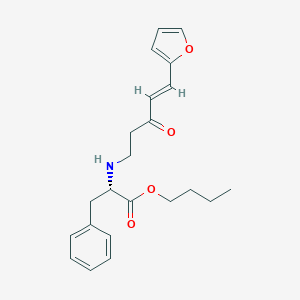
(E)-N-(5-(2-Furanyl)-3-oxo-4-pentenyl)-L-phenylalanine butyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(5-(2-Furanyl)-3-oxo-4-pentenyl)-L-phenylalanine butyl ester, also known as FPEB, is a compound that has gained significant attention in the scientific community due to its potential applications in the field of neuroscience. FPEB is a positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5), which plays a crucial role in regulating synaptic plasticity and neuronal signaling.
作用機序
(E)-N-(5-(2-Furanyl)-3-oxo-4-pentenyl)-L-phenylalanine butyl ester binds to a specific site on the mGluR5 receptor, known as the allosteric modulatory site, and enhances the activity of the receptor by increasing the affinity of mGluR5 for its endogenous ligand, glutamate. This leads to an increase in intracellular signaling pathways, including the activation of protein kinase C and the production of cyclic AMP, which ultimately leads to the modulation of synaptic plasticity and neuronal signaling.
生化学的および生理学的効果
(E)-N-(5-(2-Furanyl)-3-oxo-4-pentenyl)-L-phenylalanine butyl ester has been shown to have several biochemical and physiological effects in animal models of neurological disorders. (E)-N-(5-(2-Furanyl)-3-oxo-4-pentenyl)-L-phenylalanine butyl ester enhances cognitive function by improving synaptic plasticity and long-term potentiation in the hippocampus, a brain region crucial for learning and memory. (E)-N-(5-(2-Furanyl)-3-oxo-4-pentenyl)-L-phenylalanine butyl ester also reduces neuroinflammation by decreasing the production of pro-inflammatory cytokines and inhibiting the activation of microglia and astrocytes. Additionally, (E)-N-(5-(2-Furanyl)-3-oxo-4-pentenyl)-L-phenylalanine butyl ester protects against neuronal damage by reducing oxidative stress and apoptosis in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of (E)-N-(5-(2-Furanyl)-3-oxo-4-pentenyl)-L-phenylalanine butyl ester is its high selectivity for mGluR5, which reduces the risk of off-target effects. (E)-N-(5-(2-Furanyl)-3-oxo-4-pentenyl)-L-phenylalanine butyl ester also has a long half-life in vivo, which allows for sustained modulation of mGluR5 activity. However, one limitation of (E)-N-(5-(2-Furanyl)-3-oxo-4-pentenyl)-L-phenylalanine butyl ester is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, (E)-N-(5-(2-Furanyl)-3-oxo-4-pentenyl)-L-phenylalanine butyl ester has not yet been tested in human clinical trials, so its safety and efficacy in humans are still unknown.
将来の方向性
There are several future directions for (E)-N-(5-(2-Furanyl)-3-oxo-4-pentenyl)-L-phenylalanine butyl ester research, including the development of more potent and selective mGluR5 positive allosteric modulators, the investigation of (E)-N-(5-(2-Furanyl)-3-oxo-4-pentenyl)-L-phenylalanine butyl ester's effects on other brain regions and neurotransmitter systems, and the evaluation of (E)-N-(5-(2-Furanyl)-3-oxo-4-pentenyl)-L-phenylalanine butyl ester's safety and efficacy in human clinical trials. Additionally, (E)-N-(5-(2-Furanyl)-3-oxo-4-pentenyl)-L-phenylalanine butyl ester may have potential applications in other fields such as cancer research and pain management, which warrant further investigation.
合成法
The synthesis of (E)-N-(5-(2-Furanyl)-3-oxo-4-pentenyl)-L-phenylalanine butyl ester involves the condensation of furan-2-carboxylic acid with L-phenylalanine butyl ester in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with acetic anhydride and triethylamine to form the final product, (E)-N-(5-(2-Furanyl)-3-oxo-4-pentenyl)-L-phenylalanine butyl ester. The yield of (E)-N-(5-(2-Furanyl)-3-oxo-4-pentenyl)-L-phenylalanine butyl ester synthesis is typically around 50-60%, and the purity can be increased using chromatographic techniques.
科学的研究の応用
(E)-N-(5-(2-Furanyl)-3-oxo-4-pentenyl)-L-phenylalanine butyl ester has been extensively studied in the field of neuroscience due to its potential therapeutic applications for various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. (E)-N-(5-(2-Furanyl)-3-oxo-4-pentenyl)-L-phenylalanine butyl ester acts as a positive allosteric modulator of mGluR5, which regulates synaptic plasticity and neuronal signaling. By enhancing the activity of mGluR5, (E)-N-(5-(2-Furanyl)-3-oxo-4-pentenyl)-L-phenylalanine butyl ester has been shown to improve cognitive function, reduce neuroinflammation, and protect against neuronal damage in animal models of neurological disorders.
特性
CAS番号 |
159086-03-0 |
|---|---|
製品名 |
(E)-N-(5-(2-Furanyl)-3-oxo-4-pentenyl)-L-phenylalanine butyl ester |
分子式 |
C22H27NO4 |
分子量 |
369.5 g/mol |
IUPAC名 |
butyl (2S)-2-[[(E)-5-(furan-2-yl)-3-oxopent-4-enyl]amino]-3-phenylpropanoate |
InChI |
InChI=1S/C22H27NO4/c1-2-3-15-27-22(25)21(17-18-8-5-4-6-9-18)23-14-13-19(24)11-12-20-10-7-16-26-20/h4-12,16,21,23H,2-3,13-15,17H2,1H3/b12-11+/t21-/m0/s1 |
InChIキー |
MDNDOHPJDIDCLS-VIOKTNGOSA-N |
異性体SMILES |
CCCCOC(=O)[C@H](CC1=CC=CC=C1)NCCC(=O)/C=C/C2=CC=CO2 |
SMILES |
CCCCOC(=O)C(CC1=CC=CC=C1)NCCC(=O)C=CC2=CC=CO2 |
正規SMILES |
CCCCOC(=O)C(CC1=CC=CC=C1)NCCC(=O)C=CC2=CC=CO2 |
同義語 |
N-(3'-oxo-5'-alpha-furylpent-4-en-1-yl)phenylalanine butyl ester OFP-BE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




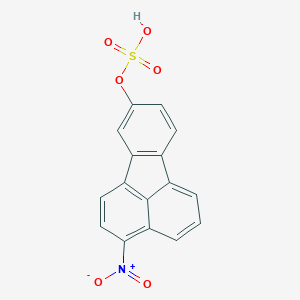
![3-(2-nitroimidazol-1-yl)-N-[3-(2-nitroimidazol-1-yl)propyl]propanamide](/img/structure/B120505.png)
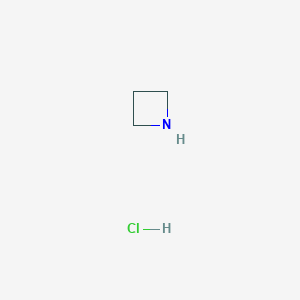
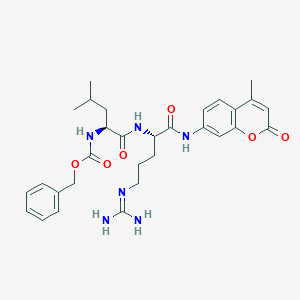
![N,N-Dimethyl-1-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B120513.png)




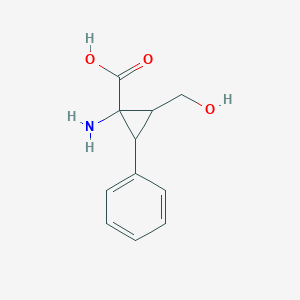
![(alphaR,betaS)-beta-[[(1,1-Dimethylethoxy)carbonyl]amino]-alpha-hydroxy-4-(phenylmethoxy)-benzenepropanoic Acid Et](/img/structure/B120531.png)

